5'-O-DMTr-dU-methyl phosphonamidite

Antisense Oligonucleotides Nuclease Stability Oligonucleotide Therapeutics

5'-O-DMTr-dU-methyl phosphonamidite is a specialized methylphosphonate monomer that introduces uncharged, nuclease-resistant internucleotide linkages into synthetic oligonucleotides. Unlike standard dU phosphoramidites that yield charged phosphodiester backbones, this building block generates non-ionic methylphosphonate bonds critical for antisense applications, DNA-protein interaction studies, and probes requiring extended serum half-lives. Generic substitution is scientifically invalid due to fundamental differences in linkage chemistry and incompatible deprotection protocols (ethylenediamine/ethanol vs. ammonium hydroxide). High coupling efficiency (98–99%) ensures full-length modified oligos.

Molecular Formula C37H46N3O7P
Molecular Weight 675.7 g/mol
Cat. No. B12381340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMTr-dU-methyl phosphonamidite
Molecular FormulaC37H46N3O7P
Molecular Weight675.7 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O
InChIInChI=1S/C37H46N3O7P/c1-25(2)40(26(3)4)48(7)47-32-23-35(39-22-21-34(41)38-36(39)42)46-33(32)24-45-37(27-11-9-8-10-12-27,28-13-17-30(43-5)18-14-28)29-15-19-31(44-6)20-16-29/h8-22,25-26,32-33,35H,23-24H2,1-7H3,(H,38,41,42)/t32-,33-,35-,48?/m1/s1
InChIKeyUNJWIRFVFZYKSL-RIUJVVMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-DMTr-dU-Methyl Phosphonamidite: A Specialized Uridine Building Block for Nuclease-Resistant Oligonucleotide Synthesis


5'-O-DMTr-dU-methyl phosphonamidite is a chemically modified nucleoside phosphonamidite monomer designed for solid-phase oligonucleotide synthesis . It incorporates a 5'-O-dimethoxytrityl (DMTr) protecting group for standard coupling cycles and a methyl phosphonamidite moiety at the 3'-position, which upon oxidation yields an uncharged methylphosphonate internucleotide linkage . This building block is specifically employed to introduce site-specific nuclease resistance and altered physicochemical properties into synthetic DNA or RNA strands, distinguishing it from standard phosphoramidites that generate charged phosphodiester backbones .

Why Standard Phosphoramidites Cannot Replace 5'-O-DMTr-dU-Methyl Phosphonamidite in Stability-Critical Oligonucleotide Projects


Generic substitution of 5'-O-DMTr-dU-methyl phosphonamidite with standard dU phosphoramidite or other backbone-modified analogs is scientifically invalid due to fundamental differences in the resulting internucleotide linkage chemistry. The methyl phosphonamidite functionality creates a non-ionic methylphosphonate bond, whereas standard phosphoramidites yield charged phosphodiesters . This difference directly impacts nuclease resistance, cellular uptake, and base-pairing thermodynamics [1]. Furthermore, the deprotection conditions required for methylphosphonate-containing oligonucleotides (e.g., ethylenediamine/ethanol) are distinct from standard ammonium hydroxide protocols, meaning a simple monomer swap would compromise yield and purity [2]. Therefore, procurement of this specific building block is non-negotiable for research programs requiring precisely engineered methylphosphonate modifications.

Quantitative Differentiation of 5'-O-DMTr-dU-Methyl Phosphonamidite: Head-to-Head Data for Procurement Decisions


Nuclease Resistance: Methylphosphonate Oligonucleotides Exhibit Superior Stability in Serum-Supplemented Media

Oligonucleotides synthesized with 5'-O-DMTr-dU-methyl phosphonamidite, which incorporate uncharged methylphosphonate internucleotide linkages, demonstrate significantly enhanced resistance to enzymatic degradation compared to standard phosphodiester oligonucleotides. In a comparative study, methylphosphonate-containing oligodeoxynucleotides exhibited half-lives in serum-supplemented culture medium that were independent of the number of contiguous phosphodiester linkages, indicating robust stability [1]. In contrast, unmodified phosphodiester oligonucleotides are rapidly degraded by nucleases under identical conditions .

Antisense Oligonucleotides Nuclease Stability Oligonucleotide Therapeutics

Coupling Efficiency: Methyl Phosphonamidites Maintain High Yields in Automated Solid-Phase Synthesis

Despite the structural modification, methyl phosphonamidites achieve coupling efficiencies comparable to standard cyanoethyl (CE) phosphoramidites. Typical coupling cycle yields for methyl phosphonamidites are reported in the range of 98–99% . For comparison, standard dU phosphoramidites routinely achieve >99% coupling efficiency under optimized conditions . The use of specific catalysts, such as substituted 1H-imidazole-4,5-dicarbonitriles, can further enhance coupling rates and yields for nucleoside methyl phosphonamidites [1].

Oligonucleotide Synthesis Solid-Phase Chemistry Process Optimization

Antisense Activity: Methylphosphonate Oligonucleotides Demonstrate Sequence-Specific Translational Inhibition

Oligonucleotides containing methylphosphonate linkages, synthesized from monomers like 5'-O-DMTr-dU-methyl phosphonamidite, are capable of sequence-specific inhibition of protein synthesis. In a direct comparison of antisense oligonucleotide analogs, oligo-methylphosphonates inhibited chloramphenicol acetyltransferase (CAT) gene expression in CV-1 cells at 30 μM concentrations. The oligo-methylphosphonate was approximately twice as potent as the unmodified phosphodiester oligonucleotide, but about half as potent as the phosphorothioate analog [1]. Notably, methylphosphonate oligomers exhibited slightly higher sequence discrimination compared to phosphorothioates, which showed non-specific effects at higher concentrations [2].

Antisense Therapy Gene Silencing Translational Inhibition

Deprotection Protocol: Methyl Phosphonamidites Require a Specialized Ethylenediamine/Ethanol Workflow

A critical differentiator for methyl phosphonamidite building blocks is the post-synthesis deprotection protocol. Unlike standard phosphoramidites that are deprotected with ammonium hydroxide, methylphosphonate-containing oligonucleotides require a two-step or one-pot procedure using ethylenediamine in ethanol to remove base-protecting groups and cleave the oligo from the support while preserving the acid-labile methylphosphonate linkage . A novel one-pot procedure using ethylenediamine was shown to be superior, increasing product yield by as much as 250% compared to earlier methods [1]. This specialized deprotection is mandatory for obtaining intact, full-length methylphosphonate oligos.

Oligonucleotide Synthesis Deprotection Chemistry Process Chemistry

Physicochemical Purity and Quality Control: Vendor-Supplied Data for 5'-O-DMTr-dU-Methyl Phosphonamidite

Reputable vendors provide rigorous quality control data for 5'-O-DMTr-dU-methyl phosphonamidite, ensuring batch-to-batch consistency essential for reproducible oligonucleotide synthesis. The compound is typically supplied as a white to off-white powder with a purity of ≥90% as determined by HPLC . For comparison, some vendors offer higher purity grades (>98%) for critical applications . Specific analytical data, including NMR, LC/MS, and HPLC traces, are available upon request, allowing procurement specialists to verify identity and purity before purchase.

Quality Control Analytical Chemistry Procurement

Optimal Deployment of 5'-O-DMTr-dU-Methyl Phosphonamidite in Antisense, Diagnostic, and Biophysical Research


Development of Nuclease-Resistant Antisense Therapeutics and Tools

Utilize 5'-O-DMTr-dU-methyl phosphonamidite to synthesize oligonucleotides with methylphosphonate backbones for antisense applications. The enhanced nuclease resistance (evidenced by extended half-lives in serum) and sequence-specific translational inhibition (demonstrated in CAT and p21 assays) make these oligos ideal for in vivo target validation, gene function studies, and early-stage therapeutic development [1]. The balance of potency and sequence discrimination positions these compounds for programs where phosphorothioate's off-target effects are prohibitive [2].

Investigating Nucleic Acid Structure and Dynamics via Biophysical Methods

The uncharged nature of the methylphosphonate linkage, introduced by this building block, alters the electrostatic properties of oligonucleotides without eliminating base-pairing. This makes 5'-O-DMTr-dU-methyl phosphonamidite a valuable tool for creating probes to study DNA-protein interactions, nucleic acid folding, and the effects of backbone charge on duplex stability and dynamics. The high coupling efficiency (98-99%) ensures that full-length modified oligos can be obtained in sufficient quantity and purity for demanding biophysical techniques such as NMR, X-ray crystallography, and surface plasmon resonance (SPR) .

Fabrication of Diagnostic Probes with Enhanced Stability in Biological Matrices

Incorporate 5'-O-DMTr-dU-methyl phosphonamidite into oligonucleotide probes designed for use in complex biological samples (e.g., serum, cell lysates). The proven nuclease resistance of methylphosphonate linkages significantly increases the functional lifetime of these probes, improving signal-to-noise ratios and assay robustness in applications such as in situ hybridization, Northern blotting, and quantitative PCR with modified primers [1]. The specialized deprotection protocol (ethylenediamine/ethanol) is a necessary step to ensure probe integrity and performance [3].

Scaffold for Chimeric Oligonucleotides with Tailored Properties

The compatibility of methyl phosphonamidites with standard CE phosphoramidite synthesis protocols enables the creation of chimeric oligonucleotides containing both methylphosphonate and phosphodiester linkages. This strategy, as described by Biosearch Technologies, allows researchers to engineer molecules that leverage the nuclease resistance and cellular uptake advantages of methylphosphonate modifications in specific regions while retaining RNase H activation capabilities of phosphodiester segments . 5'-O-DMTr-dU-methyl phosphonamidite serves as a crucial component for precisely placing these modifications.

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